
Tacrine hydrochloride monohydrate
Descripción general
Descripción
Tacrine hydrochloride monohydrate is a centrally acting acetylcholinesterase inhibitor. It was the first drug approved for the treatment of Alzheimer’s disease. This compound enhances cholinergic function by increasing the concentration of acetylcholine at cholinergic synapses through reversible inhibition of its hydrolysis by acetylcholinesterase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tacrine hydrochloride monohydrate can be synthesized through various methods. One sustainable approach involves using deep eutectic solvents under aerobic conditions, achieving a 98% yield . This method replaces volatile organic compounds with eco-friendly solvents, making it a greener alternative.
Industrial Production Methods: Industrial production of this compound involves the synthesis of 9-amino-1,2,3,4-tetrahydroacridine, followed by its conversion to the hydrochloride salt. The process includes steps like dissolution in methanol and water, acidification with nitric acid, and titration with silver nitrate .
Análisis De Reacciones Químicas
Types of Reactions: Tacrine hydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure to produce less hepatotoxic derivatives.
Substitution: Substitution reactions can introduce different functional groups, enhancing its pharmacological properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Various reagents, including alkyl halides and aryl azides, are employed under specific conditions
Major Products Formed: The major products formed from these reactions include various tacrine derivatives with modified pharmacological properties, such as reduced hepatotoxicity and enhanced cholinesterase inhibition .
Aplicaciones Científicas De Investigación
Neurological Disorders
Tacrine has been extensively studied for its potential in treating neurological disorders beyond Alzheimer's disease. Its role as a cognitive enhancer has led to investigations into its effects on memory and learning processes. Research indicates that tacrine can modulate multiple neurotransmitter systems, thereby influencing cognitive functions .
Cholinergic Function Studies
As a potent cholinesterase inhibitor, tacrine serves as a valuable tool in studying cholinergic function in both healthy and diseased states. Its ability to enhance acetylcholine levels allows researchers to explore the cholinergic system's role in various neurodegenerative diseases .
Development of Novel Therapeutics
Tacrine's structure has been used as a scaffold for developing new multi-target agents aimed at treating Alzheimer's disease and other cognitive disorders. Modifications to its chemical structure have led to derivatives with improved efficacy and reduced side effects, particularly concerning hepatotoxicity .
Neuroprotective Properties
Recent studies have highlighted tacrine’s neuroprotective effects, particularly in models of neuropathic pain and neuroinflammation. It has been shown to reduce inflammatory markers and promote neuronal survival under stress conditions .
Case Study: Cognitive Enhancement in Alzheimer's Disease
A clinical trial demonstrated that patients receiving tacrine exhibited modest improvements in cognitive function compared to placebo groups. However, the benefits were often accompanied by gastrointestinal side effects and liver toxicity concerns, leading to its discontinuation in many markets .
Research on Tacrine Derivatives
Studies evaluating tacrine derivatives have shown enhanced inhibition of cholinesterases with reduced toxicity profiles. For instance, modifications leading to compounds that selectively inhibit butyrylcholinesterase have shown promise in preclinical models for treating Alzheimer's disease without the adverse effects associated with tacrine itself .
Mecanismo De Acción
Tacrine hydrochloride monohydrate exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine. By inhibiting this enzyme, this compound increases the concentration of acetylcholine at cholinergic synapses, enhancing cholinergic transmission. This mechanism is crucial for its therapeutic effects in Alzheimer’s disease .
Comparación Con Compuestos Similares
Donepezil: Another acetylcholinesterase inhibitor used for Alzheimer’s disease.
Rivastigmine: A cholinesterase inhibitor with a similar mechanism of action.
Galantamine: An alkaloid that also inhibits acetylcholinesterase
Uniqueness: Tacrine hydrochloride monohydrate was the first drug approved for Alzheimer’s disease, making it a pioneering compound in this therapeutic area. its high hepatotoxicity led to its discontinuation in some markets, paving the way for safer alternatives like donepezil, rivastigmine, and galantamine .
Actividad Biológica
Tacrine hydrochloride monohydrate, commonly known as tacrine, is a compound that has garnered significant attention in the field of pharmacology, particularly for its role as an acetylcholinesterase (AChE) inhibitor in the treatment of Alzheimer's disease (AD). This article delves into the biological activity of tacrine, highlighting its mechanisms of action, pharmacokinetics, and recent advancements in derivative research.
Tacrine primarily functions as an anticholinesterase agent , which means it inhibits the enzyme acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine at synapses, enhancing cholinergic transmission in the central nervous system (CNS). The drug's mechanism is complex and involves multiple pathways:
- Inhibition of AChE : Tacrine reversibly binds to AChE, preventing the hydrolysis of acetylcholine, thus prolonging its action at synaptic sites .
- Modulation of Other Neurotransmitter Systems : Tacrine also influences serotonin and noradrenaline levels, potentially affecting mood and cognition .
- Impact on Other Enzymes : It exhibits inhibitory effects on monoamine oxidase (MAO) and can modulate potassium and sodium channels, contributing to its neuroprotective properties .
Pharmacokinetics
Tacrine is characterized by rapid absorption with a bioavailability ranging between 10% and 30%, which can be affected by food intake . The compound has a volume of distribution of approximately 182 to 349 liters and is extensively metabolized in the liver primarily via cytochrome P450 1A2 . Its clinical half-life is about 3-6 hours, necessitating careful dosing to avoid toxicity.
Toxicity Concerns
Despite its efficacy, tacrine is associated with hepatotoxicity, which led to its withdrawal from the market in many regions. Studies have indicated that while tacrine can enhance cognitive function in AD patients, it poses risks for liver damage, necessitating regular monitoring of liver enzymes during treatment .
Recent Research Findings
Recent studies have focused on developing tacrine derivatives that retain its beneficial effects while minimizing toxicity. Below are notable findings from this research:
Compound | AChE Inhibition IC50 (nM) | BChE Inhibition IC50 (nM) | Hepatotoxicity |
---|---|---|---|
Tacrine | 190 | 221 | High |
Compound 1 | 34 | 58 | Low |
Compound 2 | 81 | 44 | Low |
Compound 3 | 9.1 | 7 | Non-toxic |
Key Observations :
- Derivatives : Newer compounds have shown significantly improved AChE and BChE inhibition with reduced hepatotoxicity compared to tacrine itself. For instance, certain derivatives exhibited IC50 values significantly lower than tacrine's, indicating higher potency .
- Neuroprotective Properties : Some derivatives not only inhibit cholinesterases but also demonstrate antioxidant properties and neuroprotection against oxidative stress in neuronal cell models .
Case Studies
Several case studies have illustrated the efficacy and safety profiles of tacrine and its derivatives:
- Clinical Efficacy : In a study involving patients with mild to moderate AD, tacrine administration resulted in improved cognitive scores compared to baseline measurements. However, participants exhibited varying degrees of liver enzyme elevation, prompting careful dose adjustments .
- Derivative Evaluation : A recent trial evaluated a novel tacrine-triazole derivative that showed potent inhibition against both AChE and BChE with minimal hepatotoxic effects. This compound was well-tolerated in animal models and demonstrated significant cognitive enhancement without the adverse effects associated with classic tacrine treatment .
Propiedades
IUPAC Name |
1,2,3,4-tetrahydroacridin-9-amine;hydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.ClH.H2O/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1,3,5,7H,2,4,6,8H2,(H2,14,15);1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGRMZYJAOQPNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)N.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221711 | |
Record name | Tacrine hydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80221711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56424070 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
206658-92-6, 7149-50-0 | |
Record name | 1,2,3,4-Tetrahydro-9-acridinamine hydrochloride hydrate (1:?:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206658-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tacrine hydrochloride monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tacrine hydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80221711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tacrine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TACRINE HYDROCHLORIDE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ603P8SBL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the powder diffraction data of Tacrine hydrochloride monohydrate?
A1: The research paper " []" investigates the powder diffraction data of this compound to confirm that the single-crystal structure, which is often used for detailed structural analysis, is representative of the commercially available powdered form. This is important because the properties of a drug in its powdered form, such as its dissolution rate and stability, can influence its effectiveness as a medicine. The study found that the experimental powder diffraction pattern closely matched the pattern simulated from the single-crystal structure. This finding [] assures researchers that the structural information obtained from single-crystal studies is applicable to the drug in its final formulation.
Q2: How does understanding the solid-state structures of this compound and similar compounds contribute to Alzheimer's disease research?
A2: The study titled " []" investigates the solid-state structures of several 1,2,3,4-tetrahydroacridine derivatives, including this compound. While the abstract doesn't provide specific results, this type of research is crucial for understanding how these drugs interact with their biological targets. Knowledge of the three-dimensional structure and conformation of these molecules can provide insights into their binding modes with enzymes like acetylcholinesterase, a target for Alzheimer's disease treatment. This information can be used to design more potent and selective drugs for the disease.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.